![molecular formula C10H12N4O2 B2934152 Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2060594-38-7](/img/structure/B2934152.png)

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

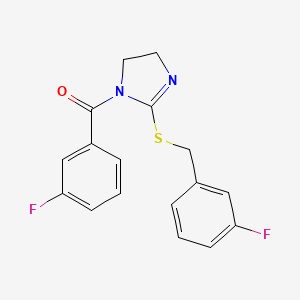

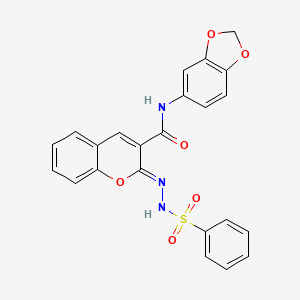

“Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is a chemical compound . It is a type of pyrazolo[3,4-d]pyrimidine derivative . The IUPAC name for this compound is methyl 1-isopropyl-1H-pyrazolo [3,4-d]pyrimidine-6-carboxylate .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H12N4O2 . The InChI code for this compound is 1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 220.23 .Scientific Research Applications

Synthesis and Pharmacological Potential

Novel Synthesis Approaches : Research on the synthesis of novel pyrazoles, including derivatives of Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate, has shown significant advancements in medicinal chemistry. These compounds have been synthesized through various chemical reactions, demonstrating their versatility in drug development processes. Studies have explored the synthesis of precursors and novel pyrazole carbaldehyde derivatives, revealing their potential antioxidant, anti-breast cancer, and anti-inflammatory properties by inhibiting crucial enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Anticancer and Anti-inflammatory Agents : The synthesized derivatives have been evaluated for biological activities such as anticancer and anti-inflammatory effects. Molecular docking studies have further elucidated the interaction between the synthesized compounds and key enzymes, supporting the development of these compounds as potential COX-2 inhibitors or anti-inflammatory drugs. This highlights the therapeutic potential of derivatives synthesized from this compound in treating diseases associated with inflammation and cancer (Rahmouni et al., 2016).

Antimicrobial Properties : Several derivatives have demonstrated promising antimicrobial properties against a range of pathogenic bacteria. This suggests the potential use of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance. The structure-activity relationship studies of these compounds have provided valuable insights into optimizing their antimicrobial efficacy (Beyzaei et al., 2017).

Antiviral Applications : The search for new antiviral agents has led to the synthesis of pyrazolo[3,4-d]pyrimidine derivatives exhibiting significant activity against viruses. These findings underscore the potential of this compound derivatives in the development of novel antiviral drugs, contributing to the arsenal against viral infections (Munier-Lehmann et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a novel compound that has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, potentially altering its activity and thereby disrupting the normal progression of the cell cycle

Biochemical Pathways

The inhibition of CDK2 by this compound can affect various biochemical pathways related to cell cycle regulation . This can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle, which is regulated by CDK2 .

properties

IUPAC Name |

methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPCMNERGIYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)

![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)

![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)

![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)

![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)